Methanone, (4'-(3-((2R,5R)-2,5-dimethyl-1-pyrrolidinyl)propoxy)(1,1'-biphenyl)-4-yl)-4-morpholinyl-, 2,2,2-trifluoroacetate (1:1)
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Overview
Description
A-349821 is an H3 receptor agonist radioligand.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyrrolo[1,2-b]cinnolin-10-one Ring System : Research by Kimbaris and Varvounis (2000) explored the reduction of similar compounds to synthesize the Pyrrolo[1,2-b]cinnolin-10-one ring system, highlighting the potential for creating complex ring systems for various applications in chemistry (Kimbaris & Varvounis, 2000).
Crystal Structure and DFT Study : A study by Huang et al. (2021) focused on the crystal structure and density functional theory (DFT) study of compounds similar to the one , providing insights into the molecular structure and physicochemical properties (Huang et al., 2021).
Biological and Pharmacological Research
Antimicrobial Activity : Research conducted by Kumar et al. (2012) investigated the antimicrobial activity of methanone compounds, suggesting potential applications in combating microbial infections (Kumar, Meenakshi, Kumar, & Kumar, 2012).
PET Imaging in Parkinson's Disease : A 2017 study by Wang et al. synthesized a methanone compound for potential use as a PET imaging agent in Parkinson's disease research, demonstrating the compound's relevance in neurological studies (Wang, Gao, Xu, & Zheng, 2017).
Antitumor Activity : Tang and Fu (2018) synthesized a 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone compound and tested its antitumor activity, highlighting the potential of similar compounds in cancer research (Tang & Fu, 2018).
properties
CAS RN |
556835-30-4 |
---|---|
Product Name |
Methanone, (4'-(3-((2R,5R)-2,5-dimethyl-1-pyrrolidinyl)propoxy)(1,1'-biphenyl)-4-yl)-4-morpholinyl-, 2,2,2-trifluoroacetate (1:1) |
Molecular Formula |
C28H35F3N2O5 |
Molecular Weight |
536.59 |
IUPAC Name |
Methanone, (4'-(3-((2R,5R)-2,5-dimethyl-1-pyrrolidinyl)propoxy)(1,1'-biphenyl)-4-yl)-4-morpholinyl-, 2,2,2-trifluoroacetate (1:1) |
InChI |
InChI=1S/C26H34N2O3.C2HF3O2/c1-20-4-5-21(2)28(20)14-3-17-31-25-12-10-23(11-13-25)22-6-8-24(9-7-22)26(29)27-15-18-30-19-16-27;3-2(4,5)1(6)7/h6-13,20-21H,3-5,14-19H2,1-2H3;(H,6,7)/t20-,21-;/m1./s1 |
InChI Key |
OHBFCJRSEWUPBT-MUCZFFFMSA-N |
SMILES |
O=C(C1=CC=C(C2=CC=C(OCCCN3[C@H](C)CC[C@H]3C)C=C2)C=C1)N4CCOCC4.O=C(O)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
A-349821, A349821, A 349821 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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